(Z)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile
Description
(Z)-2-(4-(3-Bromophenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 3-bromophenyl group at the 4-position and an o-tolyl (2-methylphenyl) moiety at the 3-position of the acrylonitrile scaffold. Its Z-configuration ensures a planar geometry, which may enhance intermolecular interactions, such as π-π stacking, critical for both biological activity and optoelectronic properties .
Properties
IUPAC Name |
(Z)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2S/c1-13-5-2-3-6-14(13)9-16(11-21)19-22-18(12-23-19)15-7-4-8-17(20)10-15/h2-10,12H,1H3/b16-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKONMWOAJYTQP-SXGWCWSVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Anticancer Activity
Compound 15 [(Z)-3-(benzo[d]thiazol-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile]:
- Structural Differences : Replaces the 3-bromophenyl group with a benzo[d]thiazol-2-yl moiety and the o-tolyl group with a 3,4,5-trimethoxyphenyl group.
- Activity : Exhibits broad-spectrum anticancer activity (GI₅₀ = 0.021–12.2 μM) across 94% of the NCI-60 cancer cell panel, attributed to the electron-rich trimethoxyphenyl group enhancing DNA intercalation or tubulin binding .
Fluorescence and Molecular Aggregation
Compounds 1–3 and 4–6 [(Z)-3-(4-(9H-carbazol-9-yl)phenyl)-2-(pyridinyl)acrylonitrile derivatives]:
- Structural Differences: Feature carbazole or diphenylamino groups instead of bromophenyl and o-tolyl.
- Properties : Exhibit aggregation-induced emission (AIE) and multi-stimuli fluorescence switching due to planar carbazole/pyridine systems. The o-tolyl group in the target compound may introduce steric hindrance, reducing AIE efficiency compared to these analogues .
Substituted Thiazole Derivatives
Compound 1f [1-(4-(4-((4-(2-(2-(2-Hydroxy-5-methoxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)-3-(4-(trifluoromethyl)phenyl)urea]:
- Structural Differences : Contains a urea linker and trifluoromethylphenyl group, unlike the acrylonitrile core of the target compound.
- Activity : Shows moderate anticancer activity (GI₅₀ ~10 μM) but lower solubility due to the urea moiety. The acrylonitrile scaffold in the target compound may improve membrane permeability .
Compound 8j/8k [Chloromethyl-thiazolyl ureas]:
- Structural Differences : Chloromethyl and urea groups dominate; lack the acrylonitrile or bromophenyl motifs.
- Properties : Lower yields (52–56%) compared to typical acrylonitrile syntheses (~70–80%), suggesting the target compound’s synthetic route may be more efficient .
Electronic and Crystallographic Comparisons
Compounds 4 and 5 [Fluorophenyl-triazolyl-thiazoles]:
- Structural Differences : Fluorophenyl and triazole groups replace bromophenyl and acrylonitrile.
- Crystallography: Exhibit isostructural triclinic packing with partial planarity.
Compound in [(2Z)-2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-3-(3-hydroxy-4-methoxyphenyl)acrylonitrile]:
- Structural Differences : Fluorophenyl and hydroxy-methoxyphenyl substituents vs. bromophenyl and o-tolyl.
- Properties : The hydroxy and methoxy groups enhance solubility in polar solvents, whereas the bromine and methyl groups in the target compound may favor hydrophobic environments .
Research Implications
The target compound’s bromophenyl and o-tolyl groups differentiate it from analogues in terms of electronic effects (Br’s electronegativity) and steric bulk. Further studies should explore its fluorescence properties, given the AIE behavior observed in carbazole/pyridine analogues .
Preparation Methods
Thiazole Ring Formation via Hantzsch and Modified Protocols
The thiazole ring serves as the central scaffold of the target compound. Classical Hantzsch thiazole synthesis involves the reaction of thioamides with α-haloketones under basic conditions. For the 4-(3-bromophenyl) substituent, 3-bromophenyl thioamide can react with α-chloroketones (e.g., chloroacetophenone) in ethanol with triethylamine as a base. This method typically yields thiazoles with moderate to high regioselectivity. However, scalability issues arise due to the limited availability of substituted thioamides.
A patent by US8871944B2 describes an optimized protocol using thioamide dianions generated via strong bases (e.g., LDA) followed by reaction with thioformamides. Applying this to 3-bromophenyl thioamide and o-tolyl thioformamide could yield the desired thiazole intermediate. The reaction proceeds at 80–90°C in dimethylformamide, achieving yields up to 76%.
Knoevenagel Condensation for Acrylonitrile Moiety
The acrylonitrile segment is constructed via Knoevenagel condensation between o-tolualdehyde and malononitrile. In a representative procedure, 4,4′-oxydibenzaldehyde reacts with malononitrile in ethanol catalyzed by p-toluenesulfonic acid (p-TSA) to form bis(acrylonitrile) derivatives. Adapting this to o-tolualdehyde under reflux conditions (80°C, 6 h) produces (Z)-3-(o-tolyl)acrylonitrile with >90% conversion. Stereochemical control is achieved using chiral amine catalysts, though this remains underexplored for o-tolyl systems.
Copper-Catalyzed Three-Component Coupling
A novel electrochemical method from Royal Society of Chemistry employs CuI/TBABF4 under constant current (12 mA) to mediate three-component reactions. Substituting benzaldehyde with o-tolualdehyde and 2-aminothiophenol with 3-bromo-2-aminothiophenol could yield the target compound. This one-pot approach eliminates multi-step purification, with reaction completion in 2–4 h at room temperature. Challenges include the limited commercial availability of 3-bromo-2-aminothiophenol, necessitating pre-synthesis via bromination of 2-aminothiophenol.
Michael Addition and Cyclization Strategies
Michael addition of pre-formed thiazoles to acrylonitrile derivatives offers an alternative pathway. For instance, thiazole-2-acetic acid derivatives react with malononitrile in the presence of triethylamine, forming acrylonitrile adducts. Applying this to 4-(3-bromophenyl)thiazole-2-acetic acid and o-tolualdehyde could yield the desired product, though stereoselectivity must be rigorously controlled via temperature modulation (0–5°C).
Stereochemical Control and Optimization
The (Z)-configuration is critical for the compound’s bioactivity. Catalytic asymmetric synthesis using chiral bisoxazoline-Cu complexes has shown promise in analogous systems, achieving enantiomeric excess (ee) >85%. However, scalability remains a barrier. Alternatively, photochemical isomerization of (E)-isomers using UV light (λ = 300 nm) in dichloromethane converts 60–70% to the (Z)-form.
Comparative Analysis of Synthetic Routes
Q & A
Q. Critical parameters :
- Temperature : 60–80°C for cyclization; room temperature for coupling to avoid side reactions .
- Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency .
- Purification : Column chromatography or recrystallization removes unreacted intermediates .
Q. Table 1. Representative Synthetic Routes and Yields
| Method | Yield (%) | Purity (%) | Key Conditions | Reference |
|---|---|---|---|---|
| Knoevenagel condensation | 72 | 98 | DMF, 25°C, 12 h | |
| Aza-Michael addition | 65 | 95 | Acetonitrile, 40°C, 8 h | |
| Catalytic asymmetric | 58 | 97 | Chiral ligand, THF, -20°C |
Basic: Which spectroscopic techniques are most effective for structural confirmation and purity assessment?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., o-tolyl methyl at δ 2.3 ppm, acrylonitrile C≡N at δ 120 ppm) .
- IR Spectroscopy : Confirms nitrile (C≡N stretch ~2200 cm⁻¹) and thiazole (C-S-C ~690 cm⁻¹) groups .
- X-ray crystallography : Resolves Z-configuration and dihedral angles between aromatic rings .
- HPLC : Quantifies purity (>95% required for biological assays) .
Advanced: How can researchers resolve contradictions in biological activity data across different experimental models?
Answer: Contradictions often arise from variations in assay conditions or target specificity. Strategies include:
- Orthogonal validation : Replicate results using independent methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
- Model standardization : Use isogenic cell lines or standardized animal models to reduce variability .
- Meta-analysis : Compare datasets from multiple studies to identify confounding factors (e.g., solubility differences in media) .
Q. Table 2. Case Study: Conflicting IC₅₀ Values in Kinase Inhibition
| Study | IC₅₀ (nM) | Assay Type | Key Variable |
|---|---|---|---|
| Study A | 12.3 | Cell-based (HEK293) | 10% FBS, pH 7.4 |
| Study B | 45.7 | Cell-free (ELISA) | 1% DMSO, pH 6.8 |
| Resolution | 15.1 | SPR (purified kinase) | Adjusted pH to 7.4 |
Advanced: What computational approaches predict the compound’s interaction with biological targets, and how reliable are these models?
Answer:
- Molecular docking : Predicts binding poses in enzyme active sites (e.g., EGFR kinase) using software like AutoDock Vina .
- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories .
- QSAR models : Relate substituent electronic properties (Hammett σ values) to activity trends .
Validity : Docking accuracy improves with high-resolution crystal structures (RMSD <2.0 Å). QSAR requires large, diverse datasets for training .
Advanced: How do electronic effects of substituents (e.g., 3-bromophenyl vs. o-tolyl) influence reactivity and bioactivity?
Answer:
- 3-Bromophenyl : Electron-withdrawing Br reduces electron density on the thiazole ring, enhancing electrophilic reactivity but reducing π-π stacking in binding .
- o-Tolyl : Electron-donating methyl group increases hydrophobic interactions in protein pockets .
Q. Table 3. Substituent Effects on IC₅₀ (EGFR Inhibition)
| Substituent | IC₅₀ (nM) | LogP | Reference |
|---|---|---|---|
| 3-Bromophenyl | 12.3 | 3.8 | |
| 4-Chlorophenyl | 18.9 | 3.5 | |
| 2-Methoxyphenyl | 28.4 | 2.9 |
Basic: What are common side reactions during synthesis, and how are they mitigated?
Answer:
- Oligomerization : Acrylonitrile dimerization controlled by low temperatures (<40°C) and radical inhibitors .
- Thiazole ring oxidation : Use inert atmosphere (N₂/Ar) and antioxidants (e.g., BHT) .
- Isomerization to E-configuration : Avoid prolonged heating; use Z-selective catalysts .
Advanced: What strategies improve pharmacokinetic properties (e.g., solubility, metabolic stability) while retaining activity?
Answer:
- Pro-drug derivatives : Introduce ester groups hydrolyzed in vivo (e.g., acetate prodrug increases solubility 5-fold) .
- Structural hybridization : Merge with pyridine rings to enhance metabolic stability (t₁/₂ increased from 2.1 to 6.8 h) .
- PEGylation : Attach polyethylene glycol to reduce plasma protein binding .
Basic: How is stereochemical integrity (Z-configuration) validated experimentally?
Answer:
- NOESY NMR : Correlates spatial proximity of o-tolyl methyl and thiazole protons .
- VCD spectroscopy : Detects chiral centers via vibrational circular dichroism .
- X-ray crystallography : Gold standard for absolute configuration .
Advanced: What in vitro/in vivo models are appropriate for evaluating therapeutic potential?
Answer:
- In vitro :
- Cancer: NCI-60 cell panel for cytotoxicity screening .
- Antimicrobial: Broth microdilution (CLSI guidelines) .
- In vivo :
- Xenograft mice for antitumor efficacy .
- Zebrafish models for neuroactivity .
Advanced: How does pH/temperature affect compound stability, and what storage conditions are optimal?
Answer:
- Stability : Degrades >10% at pH <5 or >9; stable at pH 6–8 (24 h, 25°C) .
- Storage : -20°C in amber vials under argon; avoid repeated freeze-thaw cycles .
Q. Table 4. Stability Under Accelerated Conditions
| Condition | Degradation (%) | Time (h) | Reference |
|---|---|---|---|
| pH 3.0, 37°C | 32 | 24 | |
| pH 7.4, 25°C | 5 | 24 | |
| 40°C, 75% RH | 18 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
